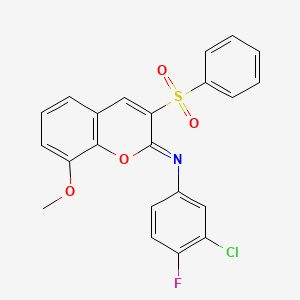

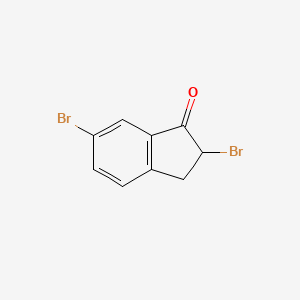

3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities and interesting chemical properties. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest that it may possess similar properties such as nonlinear optical characteristics, potential cytotoxicity, and enzyme inhibition capabilities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of imine linkages and the introduction of sulfonyl groups to aromatic systems. For instance, the synthesis of benzaldehyde-imine derivatives is characterized by the formation of a strong O–H⋯N hydrogen bond, which is a common feature in such compounds . Similarly, the synthesis of benzenesulfonamides involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide, indicating the use of sulfonyl groups and aromatic substitutions in the synthesis process . These methods could potentially be adapted for the synthesis of "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine".

Molecular Structure Analysis

The molecular structure of compounds in this class is often non-planar and contains strong intramolecular hydrogen bonds, which can significantly influence their physical and chemical properties . The presence of various substituents such as chloro, fluoro, and methoxy groups can lead to different regioselective reactions and affect the overall molecular geometry .

Chemical Reactions Analysis

Compounds with benzenesulfonyl groups and imine functionalities can undergo a variety of chemical reactions. For example, N-(chlorosulfonyl)imidoyl chlorides show regioselective reactions with anilines, leading to heterocyclization and the formation of benzothiadiazine dioxides . Lewis acid-promoted reactions of benzoquinone monoimines with propenylbenzenes can yield complex products with multiple asymmetric centers, indicating the potential for diverse chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure and substituents. The nonlinear optical properties of benzaldehyde-imine derivatives have been studied, revealing good second-order nonlinear optical properties, which could be relevant for applications in photonics . The bioactivity of benzenesulfonamides, including their cytotoxicity and enzyme inhibition, has been evaluated, showing that certain derivatives have significant biological activities . These properties suggest that "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine" may also exhibit similar characteristics.

Applications De Recherche Scientifique

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized by good fluorescence properties and high singlet oxygen quantum yield, are identified as potential Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the relevance of benzenesulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Activity

Deka et al. (2012) synthesized a series of compounds, including 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes, to evaluate their in-vitro anti-inflammatory activity. Their findings indicate that chloro functional groups possess significant anti-inflammatory properties, providing insight into the potential therapeutic uses of such compounds (Deka et al., 2012).

Antineoplastic Activity

Agrawal and Sartorelli (1978) explored the antineoplastic activity of various arylsulfonylhydrazones, including derivatives of benzenesulfonylhydrazone. Their research demonstrated that certain structural modifications could retain or enhance the antitumor activity of these compounds, suggesting potential in cancer treatment (Agrawal & Sartorelli, 1978).

Catalysts in Chemical Reactions

Dayan et al. (2013) synthesized N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives and prepared Ru(II) arene complexes from them. These complexes exhibited good catalytic activity in the transfer hydrogenation of ketones, demonstrating the utility of benzenesulfonamide derivatives in facilitating chemical transformations (Dayan et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFNO4S/c1-28-19-9-5-6-14-12-20(30(26,27)16-7-3-2-4-8-16)22(29-21(14)19)25-15-10-11-18(24)17(23)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHIFDZIQFYDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B2526159.png)

![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)